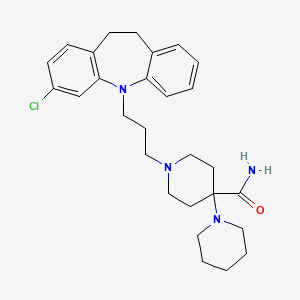

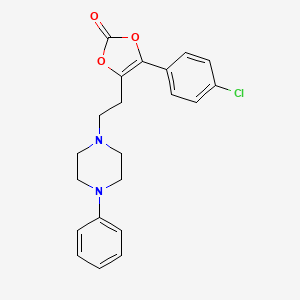

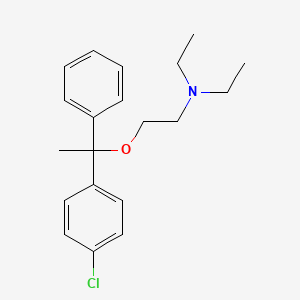

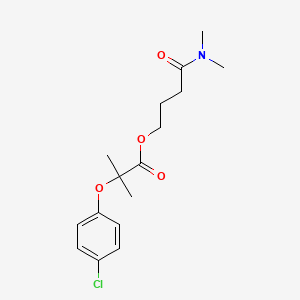

![molecular formula C24H21F3N6O B1669271 3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide CAS No. 865608-11-3](/img/structure/B1669271.png)

3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide

Overview

Description

CMPD101 is an inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3 (IC50s = 18 and 5.4 nM, respectively). It is selective for GRK2 and GRK3 over GRK1, GRK5, GRK6, and GRK7 (IC50s = 3,100, 2,300, >30,000, and 25,000 nM, respectively), as well as Rho-associated kinase 2 (ROCK2) and PKCα (IC50s = 1,400 and 8,100 nM, respectively). CMPD101 induces cAMP accumulation in HEK293 cells expressing human β2-adrenergic receptors (EC50 = 10 µM). In isolated human prostate strips, CMPD101 (50 µM) inhibits contractions induced by electrical field stimulation, norepinephrine, phenylephrine, endothelin-1, and U-46619.2

Novel potent inhibitor of the GRK2-dependent bovine tubulin oxidation

CMPD101 is a novel, potent and selective G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3) inhibitor (IC50 values are 35 and 32 nM at GRK2 and GRK3 respectively). CMPD101 exhibits selectivity for GRK2/3 over GRK1/5 and reduces DAMGO-induced desensitization and internalization of μ-opioid receptors. CMPD101 has been shown to potentiate phosphatidylinositol 4,5-bisphosphate (PIP2) depletion and slow agonist-induced desensitization of protease-activated receptor 2 (PAR2).

Scientific Research Applications

G-Protein Coupled Receptor Kinase (GRK) Inhibition

Cmpd101 acts as a potent and selective inhibitor of G-protein coupled receptor kinases 2 and 3 (GRK2/GRK3). These kinases play crucial roles in regulating G-protein-coupled receptors (GPCRs), which are involved in cell signaling pathways. By inhibiting GRK2/3, Cmpd101 modulates GPCR desensitization and other functions . This property makes it valuable for studying receptor dynamics and signaling cascades.

Opioid Receptor Modulation

Cmpd101 has been investigated in the context of opioid receptors. Specifically:

- MOPr Desensitization : It inhibits desensitization of the μ-opioid receptor (MOPr), which is essential for pain modulation and analgesia. By preventing rapid receptor desensitization, Cmpd101 may enhance the efficacy of opioid-based therapies .

- MOPr Phosphorylation : Cmpd101 reduces DAMGO-induced MOPr phosphorylation. This effect was observed in HEK 293 cells expressing rat MOPr, suggesting its potential impact on opioid receptor signaling .

- MOPr Internalization : The compound also inhibits DAMGO-induced MOPr internalization. By preventing receptor internalization, Cmpd101 could influence opioid receptor trafficking and downstream effects .

Phosphatidylinositol 4,5-Bisphosphate (PIP2) Depletion

Cmpd101 has been shown to potentiate PIP2 depletion. PIP2 is a critical lipid involved in cell signaling, and its modulation by Cmpd101 may have broader implications for GPCR function and downstream pathways .

Antimicrobial and Antitumor Properties

While research is ongoing, some studies suggest that Cmpd101 exhibits antimicrobial and antitumor activities. Further investigations are needed to fully understand its potential in these areas .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the SAR of Cmpd101, aiming to understand how its chemical structure relates to its biological effects. Such studies contribute to optimizing its pharmacological properties .

Industrial Applications

Although not extensively studied, Cmpd101’s unique properties may find applications in pharmaceuticals, cosmetics, and food industries. Its selectivity for GRK2/3 over GRK5 and other kinases makes it an intriguing candidate for drug development .

properties

IUPAC Name |

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOVEDJTASPCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.